

# Application of 3,5-Diamino-1H-Pyrazole-4-Carbonitrile Derivatives in Cancer Research

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## Compound of Interest

Compound Name: 3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No.: B1315754

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## Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, derivatives of **3,5-diamino-1H-pyrazole-4-carbonitrile** have emerged as significant players in cancer research. While research on the specific parent compound is limited, its derivatives have been extensively explored as potent inhibitors of key oncogenic pathways, demonstrating significant potential in the development of novel anticancer therapeutics.

This document provides a detailed overview of the application of **3,5-diamino-1H-pyrazole-4-carbonitrile** derivatives in cancer research, focusing on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2). It includes a summary of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

## Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the quantitative data on the inhibitory activities of various pyrazole derivatives against key cancer targets and cell lines.

Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2

Compound/Derivative Name	Target	IC50/Ki (μM)	Cancer Cell Line(s)	Reference(s)
CAN508 (4-arylazo-3,5-diamino-1H-pyrazole derivative)	CDK2	0.35	HT-29	[1]
Compound 9 (5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile)	CDK2/cyclin A2	0.96	-	[1]
Compound 7d	CDK2/cyclin A2	1.47	-	[1]
Compound 7a (5-((4-Fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile)	CDK2/cyclin A2	2.01	-	[1]
Compound 14 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)	CDK2	0.007 (Ki)	A2780 ovarian cancer	[2]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)	CDK2	0.005 (Ki)	A2780, OVCAR5 ovarian cancer	[2]

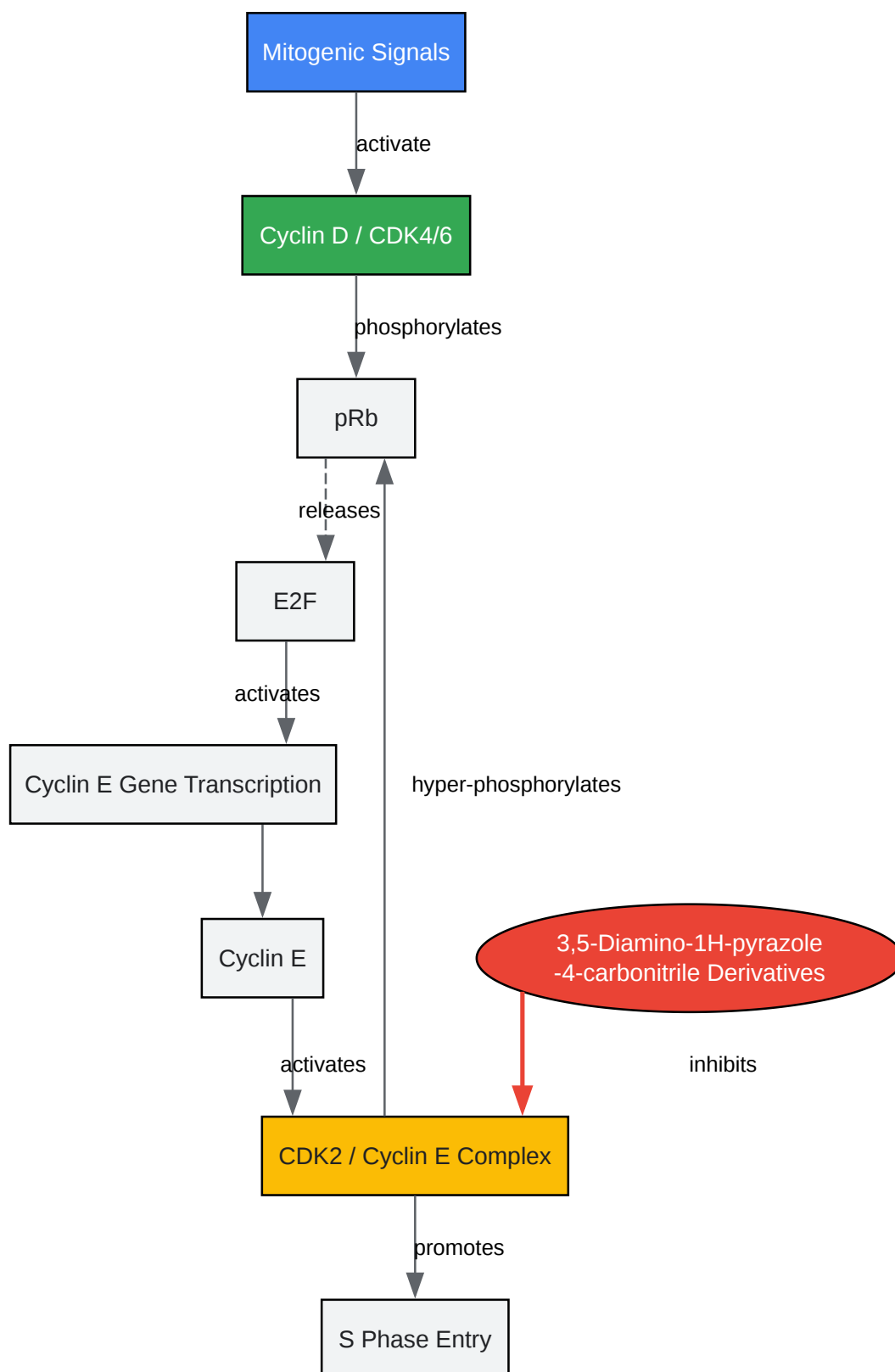
Table 2: Inhibitory Activity of Pyrazole Derivatives against JAK2

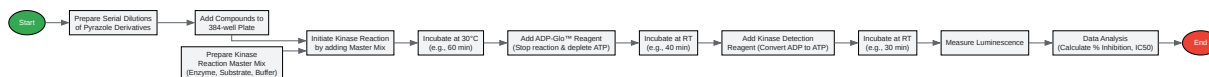
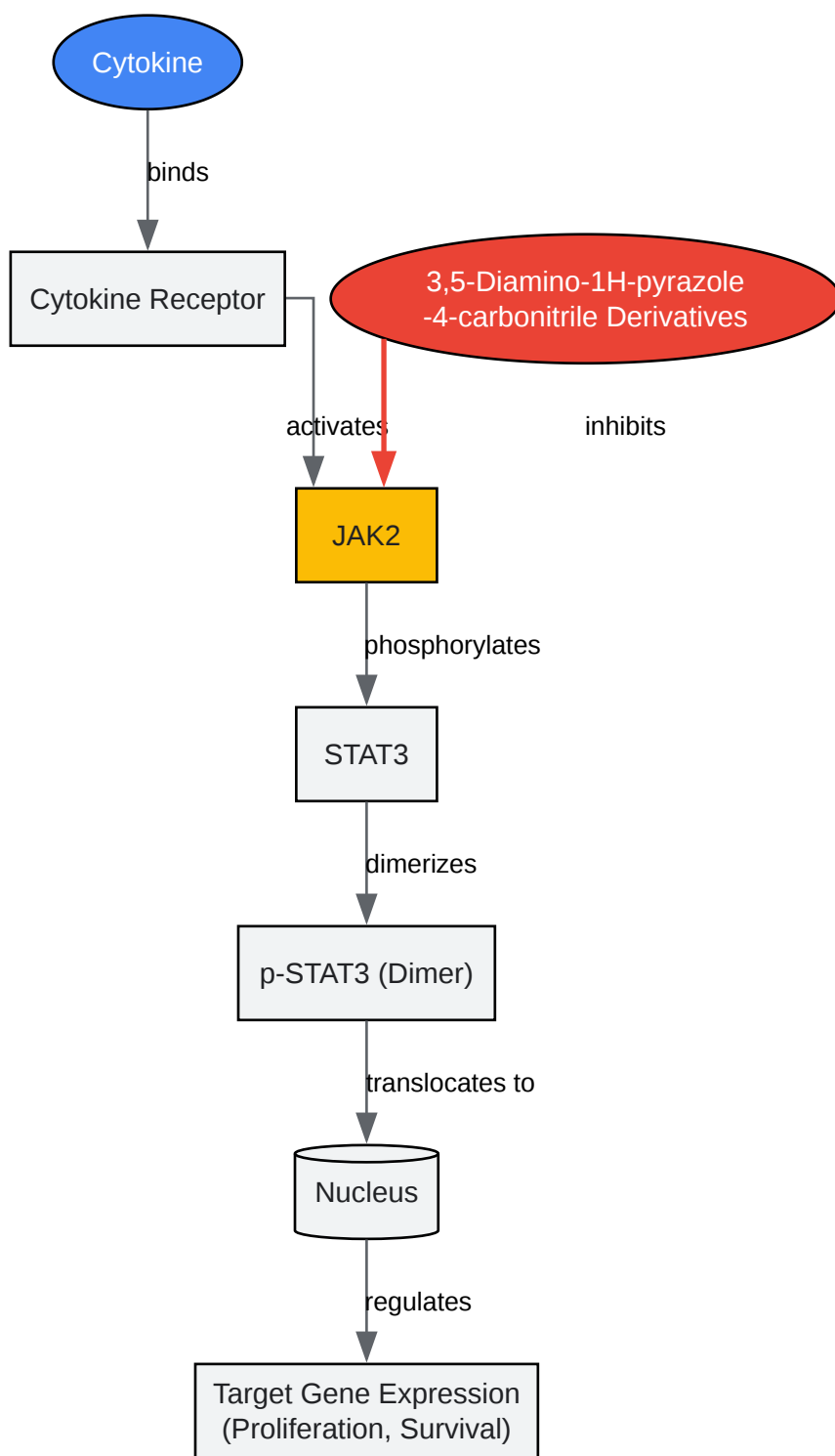
Compound/Derivative Name	Target	IC50 (nM)	Cancer Cell Line(s)	Reference(s)
Fedratinib (TG-101348)	JAK2, JAK2V617F	3	-	[3]
Filgotinib (GLPG0634)	JAK1, JAK2, JAK3, TYK2	10, 28, 810, 116	-	[3]
JAK/HDAC-IN-1	JAK2, HDAC	4, 2	Hematological cell lines	[3]
Ivarmacitinib (SHR0302)	JAK1 (selective over JAK2)	-	-	[4]
Lestaurtinib (CEP-701)	JAK2	0.9	-	[4]

## Signaling Pathways and Experimental Workflows

### Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

The CDK2 pathway is a critical regulator of the cell cycle, particularly at the G1/S phase transition. Its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been shown to inhibit CDK2, thereby arresting the cell cycle and inducing apoptosis.





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